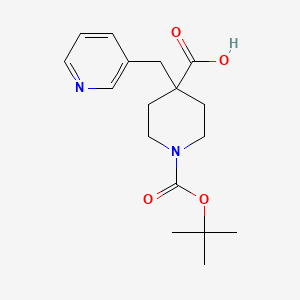

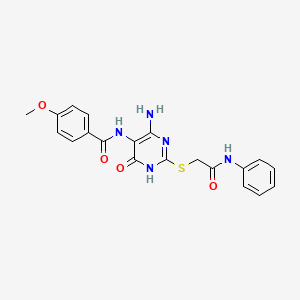

![molecular formula C27H27N5O4S B2959691 N-[4-[5-(4-methoxyphenyl)triazol-1-yl]phenyl]-4-piperidin-1-ylsulfonylbenzamide CAS No. 850903-91-2](/img/structure/B2959691.png)

N-[4-[5-(4-methoxyphenyl)triazol-1-yl]phenyl]-4-piperidin-1-ylsulfonylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains several functional groups including a triazole ring, a piperidine ring, a sulfonyl group, and a benzamide group. Triazoles are a class of five-membered heterocycles that contain three nitrogen and two carbon atoms . Piperidine is a six-membered ring with one nitrogen atom, and it’s a common structure in many pharmaceuticals . The sulfonyl group is a sulfur atom double-bonded to two oxygen atoms and single-bonded to another carbon group . Benzamide is a carboxamide derived from benzoic acid .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the triazole ring could be formed through a cyclization reaction . The piperidine ring could be introduced through a nucleophilic substitution reaction . The sulfonyl group could be introduced through a sulfonation reaction . The benzamide group could be introduced through an acylation reaction .Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the nitrogen atoms in the triazole and piperidine rings would likely make these areas of the molecule more electron-rich . The sulfonyl group is typically a strong electron-withdrawing group, which would make the area around the sulfur atom more electron-poor .Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups it contains. For instance, the nitrogen atoms in the triazole and piperidine rings could act as nucleophiles in reactions . The sulfonyl group could act as an electrophile .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of the polar sulfonyl group and the nonpolar benzamide group could give the compound both polar and nonpolar characteristics .Wissenschaftliche Forschungsanwendungen

Molecular Docking and Anticancer Activity

A study conducted by Karayel (2021) investigated the molecular stabilities, conformational analyses, and molecular docking studies of benzimidazole derivatives, including compounds with structural similarities to the one , as EGFR inhibitors. The research focused on the anti-cancer properties, demonstrating how these compounds interact with the EGFR binding pocket, suggesting potential anti-cancer activity. The findings indicate the significance of inter-molecular hydrogen bonds in enhancing the binding affinity, which could be pivotal in designing new anticancer drugs (Karayel, 2021).

Enzyme Inhibitory Activities

Another study by Virk et al. (2018) elaborated on the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio)acetamide and its inhibition potential against various enzymes. This research is critical in understanding the compound's role in enzyme inhibition, with certain derivatives showing promising activities against bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase enzymes. Such enzyme inhibitory properties are essential in the development of therapeutic agents for diseases associated with these enzymes (Virk et al., 2018).

Receptor Study and PET Imaging

Research summarized by Plenevaux et al. (2000) on [18F]p-MPPF, a radiolabeled antagonist for studying 5-HT1A receptors with PET, sheds light on the applications of similar compounds in neuroimaging. Although this study does not directly involve N-[4-[5-(4-methoxyphenyl)triazol-1-yl]phenyl]-4-piperidin-1-ylsulfonylbenzamide, it illustrates the broader implications of using structurally related compounds in understanding neurotransmission and receptor dynamics, crucial for developing treatments for neurological disorders (Plenevaux et al., 2000).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-[5-(4-methoxyphenyl)triazol-1-yl]phenyl]-4-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5O4S/c1-36-24-13-5-20(6-14-24)26-19-28-30-32(26)23-11-9-22(10-12-23)29-27(33)21-7-15-25(16-8-21)37(34,35)31-17-3-2-4-18-31/h5-16,19H,2-4,17-18H2,1H3,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLDMRAPYPYTFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-[5-(4-methoxyphenyl)triazol-1-yl]phenyl]-4-piperidin-1-ylsulfonylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2959610.png)

![2-(2-Aminoethyl)-6-(dimethylamino)-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B2959611.png)

![2-[(2,5-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2959615.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2959619.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B2959623.png)

![N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2959627.png)

![2-iodo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2959629.png)